![molecular formula C17H16BrN5O B2880556 3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide CAS No. 326002-05-5](/img/structure/B2880556.png)
3-(1H-benzotriazol-1-yl)-N'-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide is a complex organic compound that features a benzotriazole moiety linked to a hydrazide group through a propyl chain The compound also includes a 4-bromophenyl group, which adds to its chemical diversity and potential reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide typically involves multiple steps:
-
Formation of Benzotriazole Derivative: : The initial step involves the preparation of a benzotriazole derivative. This can be achieved by reacting benzotriazole with a suitable alkylating agent under basic conditions.
-
Hydrazide Formation: : The next step involves the formation of the hydrazide group. This is typically done by reacting the benzotriazole derivative with hydrazine hydrate under reflux conditions.
-
Condensation Reaction: : The final step is the condensation of the hydrazide with 4-bromoacetophenone to form the desired compound. This reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and purity. Additionally, the use of automated synthesis and purification systems could enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the hydrazide group.
Reduction: Aminated derivatives of the imine linkage.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, the compound and its derivatives could be explored for their potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The benzotriazole moiety could play a crucial role in binding to the enzyme, while the hydrazide group could form hydrogen bonds or other interactions with the enzyme’s active site.
相似化合物的比较
Similar Compounds
3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-phenylethylidene]propanehydrazide: Similar structure but lacks the bromine atom, which may affect its reactivity and applications.
3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-chlorophenyl)ethylidene]propanehydrazide: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and reactivity.
Uniqueness
The presence of the 4-bromophenyl group in 3-(1H-benzotriazol-1-yl)-N’-[(1Z)-1-(4-bromophenyl)ethylidene]propanehydrazide makes it unique compared to its analogs. The bromine atom can participate in specific reactions, such as nucleophilic substitution, which may not be as feasible with other halogens. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
属性
CAS 编号 |
326002-05-5 |
|---|---|
分子式 |
C17H16BrN5O |
分子量 |
386.2 g/mol |
IUPAC 名称 |
3-(benzotriazol-1-yl)-N-[(E)-1-(4-bromophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C17H16BrN5O/c1-12(13-6-8-14(18)9-7-13)19-21-17(24)10-11-23-16-5-3-2-4-15(16)20-22-23/h2-9H,10-11H2,1H3,(H,21,24)/b19-12+ |
InChI 键 |
RMWKARCLGHQCAH-XDHOZWIPSA-N |
手性 SMILES |
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)Br |
SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Br |
规范 SMILES |
CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)Br |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


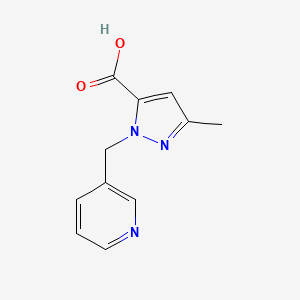
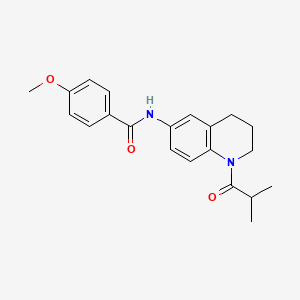
![N-(2,5-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2880476.png)
![3-chloro-2-{[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl}-5-(trifluoromethyl)pyridine](/img/structure/B2880477.png)
![2-(1-oxo-1-thiomorpholinopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2880479.png)
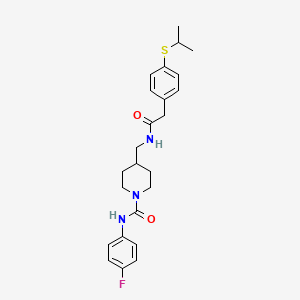
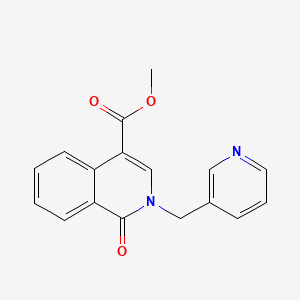
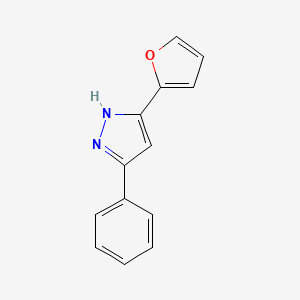
![3-(2-chlorobenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2880486.png)
![1-[2-(Benzothiophen-4-yl)benzothiophen-4-yl]piperazine](/img/structure/B2880487.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2880488.png)

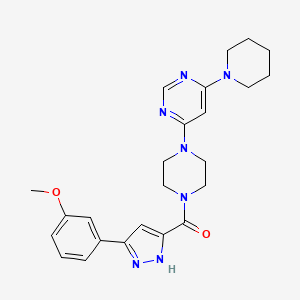
![(Z)-3-methyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880496.png)
